Thiol Conjugation Kinetics: Non-PEGylated vs. PEG12-Maleimide Rate Constants
Methyltetrazine-Maleimide lacks a PEG spacer, which directly impacts maleimide accessibility and thiol conjugation kinetics. For the non-PEGylated maleimide system, the second-order rate constant (k₂) for thiol conjugation is 28.3 M⁻¹s⁻¹, whereas the PEG12-containing counterpart exhibits a rate constant of 19.8 M⁻¹s⁻¹ under identical pH 7.4 conditions . This represents a 43% higher rate constant for the non-PEGylated maleimide, attributable to improved molecular solvation and reduced steric hindrance that increase maleimide group availability .
| Evidence Dimension | Second-order rate constant (k₂) for thiol-maleimide conjugation |
|---|---|
| Target Compound Data | 28.3 M⁻¹s⁻¹ (non-PEGylated maleimide system) |
| Comparator Or Baseline | 19.8 M⁻¹s⁻¹ (PEG12-Maleimide) |
| Quantified Difference | 43% higher k₂ for non-PEGylated maleimide |
| Conditions | pH 7.4 buffer |
Why This Matters
Faster thiol conjugation kinetics reduce reaction time and improve labeling efficiency, making Methyltetrazine-Maleimide preferable for time-sensitive bioconjugation workflows.
